7-Fluoro-1,5-naphthyridin-3-amine
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Overview
Description
7-Fluoro-1,5-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a fluorine atom at the 7th position and an amine group at the 3rd position makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,5-naphthyridin-3-amine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts and solvents to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,5-naphthyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and reduced amine derivatives .
Scientific Research Applications
7-Fluoro-1,5-naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 7-Fluoro-1,5-naphthyridin-3-amine involves its interaction with various molecular targets. For instance, it has been shown to inhibit Aurora kinases, which are crucial for cell division. The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the fluorine and amine substitutions.
7-Chloro-1,5-naphthyridin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
1,8-Naphthyridine: An isomer with nitrogen atoms at different positions
Uniqueness
7-Fluoro-1,5-naphthyridin-3-amine is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor in various biological assays compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
7-fluoro-1,5-naphthyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDITXLFDHDBEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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